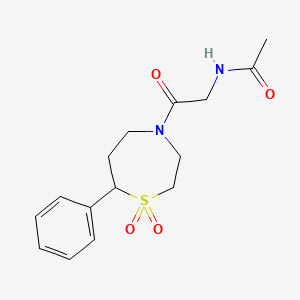

N-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-12(18)16-11-15(19)17-8-7-14(22(20,21)10-9-17)13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZBUOYUKLCZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Sulfonamide Precursors

This method leverages sulfonamide cyclization to construct the 1,4-thiazepan ring, followed by functionalization of the ketoethyl-acetamide moiety.

Step 1: Synthesis of 7-Phenyl-1,4-thiazepan-1,1-dioxide

The thiazepan core is synthesized from 3-amino-1-phenylpropan-1-ol. Reaction with methanesulfonyl chloride in the presence of triethylamine forms a sulfonamide intermediate, which undergoes base-mediated cyclization (e.g., NaOH, 70–90°C) to yield the seven-membered ring. Subsequent oxidation with hydrogen peroxide in acetic acid converts the sulfide to the sulfone.

Step 2: Introduction of the Ketoethyl-Acetamide Chain

The thiazepan is reacted with bromoacetyl bromide in anhydrous dichloromethane under basic conditions (K₂CO₃) to form 4-(2-bromoacetyl)-7-phenyl-1,4-thiazepan-1,1-dioxide. Ammonolysis using aqueous ammonia substitutes the bromide with an amine, producing 4-(2-aminoacetyl)-7-phenyl-1,4-thiazepan-1,1-dioxide. Acetylation with acetic anhydride in pyridine finalizes the acetamide group.

Direct Alkylation of Thiazepan Intermediate

This route prioritizes early-stage incorporation of the ketoethyl group before ring closure.

Step 1: Preparation of 4-(Chloroacetyl)-7-phenyl-1,4-thiazepan-1,1-dioxide

2-Mercaptoethylamine hydrochloride is condensed with benzaldehyde to form a thiazolidine intermediate, which is oxidized to the sulfone using H₂O₂/CH₃COOH. Alkylation with chloroacetyl chloride in dimethylformamide (DMF) introduces the ketoethyl chain.

Step 2: Amidation and Cyclization

The chloroacetyl intermediate undergoes nucleophilic displacement with ammonium acetate, followed by acetylation. Ring expansion to the seven-membered thiazepan is achieved via heating in toluene with catalytic p-toluenesulfonic acid.

Reductive Amination Approach

This strategy employs reductive amination to couple the thiazepan with a ketoethylamine precursor.

Step 1: Synthesis of 2-Oxoethylamine

Glyoxylic acid is treated with ammonium chloride under acidic conditions to form 2-oxoethylamine hydrochloride.

Step 2: Reductive Coupling

7-Phenyl-1,4-thiazepan-1,1-dioxide is reacted with 2-oxoethylamine in methanol using sodium cyanoborohydride (NaBH₃CN) as a reducing agent. The resulting secondary amine is acetylated with acetic anhydride to yield the target compound.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Elevated temperatures (>90°C) risk decomposition, while insufficient H₂O₂ leads to residual sulfide impurities. Anhydrous DMF improves solubility of intermediates, whereas methanol compromises reaction rates due to its polarity.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

- ¹H NMR : Key signals include δ 2.05 ppm (acetamide methyl), δ 3.45–3.70 ppm (thiazepan methylene protons), and δ 7.30–7.50 ppm (phenyl aromatic protons).

- Mass Spectrometry : ESI-MS displays a molecular ion peak at m/z 331.4 [M+H]⁺, confirming the molecular formula C₁₃H₁₈N₂O₄S₂.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Over-oxidation of sulfur | Controlled H₂O₂ addition at 0–5°C |

| Keto group reactivity | Use of protecting groups (e.g., tert-butyl esters) |

| Low cyclization yields | High-dilution conditions to favor intramolecular reactions |

Side products like N-acetyl over-alkylated derivatives are minimized by stoichiometric control of bromoacetyl bromide.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which N-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazepane derivatives with varying substituents on the ring structure. Examples include:

- N-(4-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide

- N-((5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiophen-2-yl)methyl)acetamide

Uniqueness

The uniqueness of N-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide lies in its specific combination of functional groups and the thiazepane ring structure. This unique configuration may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiazepan ring, a dioxido group, and an acetamide moiety. The presence of the phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Molecular Formula

- Molecular Formula : C14H17N3O4S

- Molecular Weight : 319.37 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, altering their activity.

- Gene Expression Regulation : The compound may influence the expression of genes associated with inflammatory responses and pain pathways.

1. Antinociceptive Effects

Research has indicated that derivatives of thiazepane compounds exhibit significant antinociceptive properties. A study involving a related thiazepane derivative demonstrated a reduction in pain responses in animal models of arthritis, suggesting that this compound may similarly alleviate pain by modulating central and peripheral pain pathways .

2. Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored through various in vitro studies. It has been shown to reduce the expression of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Study 1: In Vivo Efficacy in Arthritis Models

In a controlled study using Sprague-Dawley rats with adjuvant-induced arthritis, treatment with this compound resulted in:

- Reduction in Paw Edema : Significant decrease in swelling compared to control groups.

- Decreased c-Fos Expression : Immunohistochemical analysis showed reduced c-Fos protein levels in brain regions associated with pain perception .

Case Study 2: Cytokine Modulation

In vitro experiments demonstrated that the compound effectively inhibited the secretion of TNF-alpha and IL-6 from activated macrophages. This suggests a potential role in modulating immune responses during inflammatory processes .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.